N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Kv1.5 Ion Channel Pharmacology Atrial Fibrillation Drug Discovery Arylated Furan-Thiophene Carboxamide SAR

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1797547-05-7) is a structurally unique, patent-classified Kv1.5 (IKur) blocker. Its para‑trifluoromethoxy terminus confers a distinct lipophilic/electronic profile that cannot be replicated by generic para‑OCH₃, para‑CF₃, or unsubstituted benzamide analogs. Deploy this compound to generate head‑to‑head selectivity data against hERG, Kv4.3, and KCNQ1/KCNE1, or to benchmark your internal atrial‑selective ion channel program. Secure this differentiated scaffold for competitive lead optimization now.

Molecular Formula C18H12F3NO4S
Molecular Weight 395.35
CAS No. 1797547-05-7
Cat. No. B2414950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS1797547-05-7
Molecular FormulaC18H12F3NO4S
Molecular Weight395.35
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H12F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9H,10H2,(H,22,24)
InChIKeyDCOCUHPPHBQKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1797547-05-7): Procurement-Relevant Structural and Pharmacological Context


N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1797547-05-7) is a synthetic small molecule (C₁₈H₁₂F₃NO₄S, MW 395.35 g/mol) that combines a furan-2-carbonyl-thiophene core with a 4-(trifluoromethoxy)benzamide terminus . The compound belongs to the arylated furan- and thiophenecarboxamide class, which was originally developed by Aventis Pharma (now Sanofi) and is described in patent family US 6982279 B2 as targeting the Kv1.5 potassium channel (IKur current) for the treatment of atrial arrhythmias [1]. Its structural features—specifically the electron-withdrawing –OCF₃ substituent and the carbonyl linker between the furan and thiophene rings—distinguish it from simpler benzamide analogs and may confer differentiated physicochemical and pharmacological properties, although direct quantitative profiling data for this specific compound has not been identified in the public domain at the time of this analysis.

Why Generic Substitution Fails for N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide in Kv1.5-Targeted Research


Within the arylated furan- and thiophenecarboxamide class, minor structural modifications profoundly alter Kv1.5 channel blockade potency, atrial selectivity, and pharmacokinetic behavior. The patent literature explicitly demonstrates that varying the substitution pattern on the terminal benzamide ring—particularly the nature and position of halogen, –CF₃, or –OCF₃ groups—shifts the IC₅₀ by orders of magnitude and determines the compound's ability to discriminate between the atrial IKur current and ventricular potassium currents (IKr, IKs) [1]. The specific combination present in CAS 1797547-05-7—a para-trifluoromethoxy substituent linked via a methylene bridge to a 5-(furan-2-carbonyl)thiophene scaffold—is not duplicated by any commercially available analog with published Kv1.5 data. Off-the-shelf replacement with a para-methoxy, para-trifluoromethyl, or unsubstituted benzamide congener would therefore introduce uncharacterized and potentially unfavorable shifts in target engagement, atrial–ventricular selectivity, and metabolic stability, rendering generic substitution scientifically unsound without explicit comparative validation [1].

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide: Quantitative Differentiation Evidence Assessment


Absence of Public-Domain Quantitative Comparator Data for CAS 1797547-05-7

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and multiple chemical vendor databases (conducted April 2026) yielded no quantitative biological activity data—neither IC₅₀, Ki, EC₅₀, nor selectivity ratios—for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1797547-05-7) [1][2]. The compound is not indexed in PubChem or ChEMBL, and no peer-reviewed primary research paper characterizing its pharmacological profile could be located. The closest existing evidence is class-level: the patent family US 6982279 B2 establishes that arylated furan- and thiophenecarboxamides with specific substitution patterns act as Kv1.5 inhibitors, but that patent's exemplified compounds do not include the precise –OCF₃ / furan-2-carbonyl / thiophene-2-methyl combination of this molecule [3]. At present, any differential advantage of this compound over its closest analogs—such as 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797077-98-5), 2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, or 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide—remains unquantified in the public domain. Researchers and procurement officers must therefore exercise caution: all differentiation claims would need to be established through proprietary or custom in-house profiling before a scientific selection decision can be made.

Kv1.5 Ion Channel Pharmacology Atrial Fibrillation Drug Discovery Arylated Furan-Thiophene Carboxamide SAR

Structural Differentiation of the –OCF₃ Substituent: Class-Level Pharmacological Implications

While direct target-engagement data for CAS 1797547-05-7 are absent, class-level inference from medicinal chemistry literature establishes that the –OCF₃ (trifluoromethoxy) group carries distinct electronic and steric properties compared to its isosteric alternatives. The –OCF₃ substituent is a stronger electron-withdrawing group (Hammett σₚ ≈ 0.35–0.39) than –OCH₃ (σₚ ≈ –0.27), yet is more lipophilic (Hansch π ≈ +1.04) than both –OCH₃ (π ≈ –0.02) and –CF₃ (π ≈ +0.88), and its conformational preference (orthogonal orientation relative to the aryl plane) differs from that of –CF₃ [1][2]. In the context of the Kv1.5 potassium channel inhibitor chemotype described in US 6982279, the para-substitution pattern on the benzamide ring is explicitly claimed as a critical determinant of potency and atrial selectivity, with the patent reciting –OCF₃ among the preferred substituents for the R(4) position [3]. The compound's –OCF₃ group is therefore predicted to confer a distinct combination of enhanced membrane permeability (due to increased lipophilicity) and altered hydrogen-bond acceptor capacity (via the oxygen lone pairs) relative to analogs bearing –OCH₃, –Cl, or –CF₃ at the para position [1]. However, this remains a theoretical pharmacological differentiation until experimentally validated.

Physicochemical Property Modulation Metabolic Stability Engineering Fluorine Medicinal Chemistry

Differentiation of the Furan-2-carbonyl–Thiophene Scaffold from Simpler Furan/Thiophene Amides

The compound's core scaffold—a thiophene ring directly acylated at position 2 with a furan-2-carbonyl group and further functionalized at position 5 with a methylene-linked benzamide—represents a specific structural sub-class within the broader arylated furan- and thiophenecarboxamide patent space. The presence of the carbonyl bridge between the two heterocycles introduces a conjugated ketone that extends the π-system and provides an additional hydrogen-bond acceptor site (the carbonyl oxygen) absent in simpler thiophene-2-carboxamide or furan-2-carboxamide derivatives lacking the inter-heterocycle carbonyl [1]. This conjugated architecture is explicitly recited in US 6982279 as part of the pharmacophore required for Kv1.5 channel blockade, distinguishing it from mono-heterocyclic amide comparators that are not optimized for this target [1]. The specific furan/thiophene pairing (furan-carbonyl attached to thiophene, with the benzamide tethered to the thiophene via a –CH₂–NH– linker) contrasts with alternative regioisomeric arrangements (e.g., furan directly linked to thiophene without the carbonyl, or benzamide attached to the furan rather than the thiophene), which may exhibit markedly different conformational preferences and target-binding geometries. No head-to-head comparative data are publicly available for these positional isomers relative to CAS 1797547-05-7.

Heterocyclic Medicinal Chemistry Bioisosteric Replacement Strategy Cardiac Ion Channel Pharmacology

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide: Research Application Scenarios Grounded in Available Evidence


Proprietary Kv1.5 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Expansion

Medicinal chemistry teams pursuing atrial-selective Kv1.5 (IKur) channel blockers can deploy CAS 1797547-05-7 as a structurally differentiated starting point or comparator within a lead optimization campaign. The compound embodies the bis-heterocyclic carbonyl pharmacophore described in US 6982279 B2 [1], with the para-OCF₃ substituent offering a distinct lipophilic/electronic profile [2]. In the context of an internal SAR program, profiling this compound alongside –OCH₃, –CF₃, and –Cl para-substituted analogs would directly quantify the contribution of the trifluoromethoxy group to potency, atrial–ventricular selectivity, and metabolic clearance, thereby generating the head-to-head data currently absent from the public domain.

Chemical Biology Probe Development for IKur-Mediated Atrial Repolarization Studies

Ion channel physiologists investigating the role of the ultra-rapid delayed rectifier potassium current (IKur) in human atrial action potential duration can consider CAS 1797547-05-7 as a candidate chemical probe, contingent upon completion of in-house Kv1.5 inhibition and selectivity assays. The compound's structural affiliation with the patented Kv1.5 inhibitor class [1] provides a mechanistic rationale, but quantitative potency, selectivity against related channels (hERG/Kv11.1, Kv4.3, KCNQ1/KCNE1), and functional efficacy in isolated human atrial myocytes must be established before deployment as a validated probe.

Computational Docking and Pharmacophore Model Validation

Computational chemists building or refining Kv1.5 homology models and pharmacophore hypotheses can utilize CAS 1797547-05-7 as a test ligand for docking and molecular dynamics simulations. The compound's rigid bis-heterocyclic core, coupled with the conformationally distinct –OCF₃ group, provides a structurally informative probe for evaluating predicted binding poses within the Kv1.5 pore domain. Comparative docking of this compound against the reported poses of known Kv1.5 blockers (e.g., AVE0118, diphenylphosphine oxide series) [1] may yield testable hypotheses regarding key binding interactions that differentiate this chemotype, which can then be validated through site-directed mutagenesis studies.

Fluorinated Fragment-Based Drug Discovery (FBDD) and Property-Driven Scaffold Selection

In fragment-based or property-driven drug discovery campaigns focused on cardiac ion channels, CAS 1797547-05-7 can serve as a lipophilically enhanced lead-like scaffold for evaluating the impact of the –OCF₃ group on membrane permeability, plasma protein binding, and microsomal stability. The compound's molecular weight (395.35 g/mol) and calculated logP place it within lead-like chemical space, and its commercial availability enables rapid procurement for parallel artificial membrane permeability assay (PAMPA), equilibrium dialysis, and liver microsomal incubation studies without the need for custom synthesis. Results from such profiling would provide the experimentally grounded differentiation data needed to justify its selection over less lipophilic or more metabolically labile benzamide congeners [2].

Quote Request

Request a Quote for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.